molecular formula C14H16N4OS B1391192 N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-73-1

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1391192
M. Wt: 288.37 g/mol
InChI Key: XTMSUIFOLXKGMS-UHFFFAOYSA-N
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Description

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (NPC) is a heterocyclic compound with a diverse range of applications in the fields of chemistry and biochemistry. It is an important intermediate for the synthesis of a variety of organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, NPC has been studied for its biological properties, such as its ability to modulate enzyme activity and its potential use as an anti-cancer drug.

Scientific Research Applications

Antitubercular Activity

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide derivatives are recognized for their antitubercular activity. Studies have shown that these compounds demonstrate significant in vitro efficacy against various strains of Mycobacterium tuberculosis. The structural modification of isoniazid (INH) with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine and other derivatives yielded promising results against drug-resistant strains of tuberculosis. The antitubercular activity is also complemented by non-cytotoxicity, which is crucial for therapeutic applications (Asif, 2014).

Versatile Pharmacological Potential

The 1,3,4-thiadiazole and oxadiazole heterocycles, including N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, are known pharmacophore scaffolds with diverse pharmacological potential. These compounds have been identified as crucial structures expressing antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antitubercular activities. The 1,3,4-oxadiazole cycle, in particular, is a bioisostere for carboxylic, amide, and ester groups, often enhancing pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).

Binding to DNA Minor Groove

Compounds structurally related to N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, such as Hoechst 33258 and its analogues, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This binding property is significant in drug design as it provides a pathway to influence cellular processes by targeting DNA (Issar & Kakkar, 2013).

Pharmacophoric Properties

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide and its derivatives exhibit important pharmacophoric properties, including binding affinity at D2-like receptors. The presence of arylcycloalkylamines and arylalkyl substituents, typical to several antipsychotic agents, underlines the significance of these compounds in drug design and their potential role in the treatment of psychiatric disorders (Sikazwe et al., 2009).

properties

IUPAC Name

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-12(16-11-6-2-1-3-7-11)14-18-17-13(20-14)10-5-4-8-15-9-10/h1-3,6-7,10,15H,4-5,8-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMSUIFOLXKGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
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N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

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